6-Bromo-4-chloro-3-[(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one
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Overview
Description
RKS-262 is a specific cyclin-dependent kinase inhibitor identified through the structural optimization of Nifurtimox. It is currently undergoing phase II clinical trials for the treatment of high-risk neuroblastoma. This compound has shown significant cytotoxicity in ovarian cancer cells and various other cell lines, surpassing the effects of commercial drugs such as cisplatin, 5-fluorouracil, cyclophosphamide, and sapacitabine .
Chemical Reactions Analysis
RKS-262 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
RKS-262 has a wide range of scientific research applications, including:
Chemistry: It is used as a specific cyclin-dependent kinase inhibitor in various chemical assays.
Biology: It has shown significant cytotoxicity in ovarian cancer cells and various other cell lines, making it a valuable tool for studying cell cycle regulation and apoptosis.
Medicine: It is currently undergoing phase II clinical trials for the treatment of high-risk neuroblastoma.
Industry: It is used in the development of new therapeutic agents for cancer treatment.
Mechanism of Action
RKS-262 exerts its effects by inhibiting cyclin-dependent kinases, which are crucial for cell cycle progression. It causes cell cycle arrest at the G2/M phase, leading to apoptosis. The compound activates the stress-activated protein kinase/c-Jun N-terminal kinase pathway and reactive oxygen species, leading to the activation of caspase-3 and p53, and suppression of the insulin-like growth factor 1 receptor/phosphoinositide 3-kinase/protein kinase C pathway and the B-cell lymphoma 2 family of proteins .
Comparison with Similar Compounds
RKS-262 is unique in its structural optimization from Nifurtimox and its specific inhibition of cyclin-dependent kinases. Similar compounds include:
Nifurtimox: The parent analog of RKS-262, known for its antiprotozoal activity.
Cisplatin: A commercial drug used in cancer treatment, but with different mechanisms of action.
5-Fluorouracil: Another commercial drug used in cancer treatment, known for its inhibition of thymidylate synthase.
Cyclophosphamide: A commercial drug used in cancer treatment, known for its alkylating properties.
Sapacitabine: A commercial drug used in cancer treatment, known for its inhibition of DNA synthesis.
RKS-262 stands out due to its superior cytotoxicity in various cancer cell lines and its specific inhibition of cyclin-dependent kinases, making it a promising candidate for cancer therapy.
Properties
Molecular Formula |
C15H14BrClN2O4S |
---|---|
Molecular Weight |
433.7 g/mol |
IUPAC Name |
6-bromo-4-chloro-3-[(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one |
InChI |
InChI=1S/C15H14BrClN2O4S/c1-9-8-24(21,22)5-4-19(9)18-7-12-14(17)11-6-10(16)2-3-13(11)23-15(12)20/h2-3,6-7,9H,4-5,8H2,1H3 |
InChI Key |
RPUHUUBAOXLODQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)(=O)CCN1N=CC2=C(C3=C(C=CC(=C3)Br)OC2=O)Cl |
Origin of Product |
United States |
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